molecular formula C17H16N2O2S2 B5767786 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole

2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole

Cat. No. B5767786
M. Wt: 344.5 g/mol
InChI Key: BYTHUCDSLPUXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole, also known as PFT-α, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. PFT-α has been shown to inhibit p53-mediated apoptosis and has been studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases.

Mechanism of Action

2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα inhibits p53-mediated apoptosis by binding to the p53 DNA-binding domain and preventing its transcriptional activity. This results in the downregulation of pro-apoptotic genes and the upregulation of anti-apoptotic genes, leading to cell survival. This compoundα has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compoundα has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compoundα has been shown to enhance the efficacy of chemotherapy by reducing apoptosis in normal cells and increasing apoptosis in cancer cells. In ischemic injury, this compoundα has been shown to reduce infarct size and improve functional recovery by reducing oxidative stress and inflammation. In neurodegenerative diseases, this compoundα has been shown to protect against neurotoxicity and improve cognitive function by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα in lab experiments is its high potency and specificity. This compoundα has been shown to inhibit p53-mediated apoptosis at nanomolar concentrations, making it a valuable tool for studying the role of p53 in various disease models. However, one of the limitations of using this compoundα is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα research. One area of interest is the development of more potent and selective p53 inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of this compoundα in other disease models, such as autoimmune diseases and infectious diseases. Finally, the development of novel drug delivery systems that can improve the bioavailability and pharmacokinetics of this compoundα is also an area of interest for future research.
Conclusion
In conclusion, this compoundα is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compoundα has been shown to inhibit p53-mediated apoptosis and has been studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases. This compoundα has various biochemical and physiological effects in different disease models and has advantages and limitations for lab experiments. There are several future directions for this compoundα research, including the development of more potent and selective p53 inhibitors, investigation of the role of this compoundα in other disease models, and the development of novel drug delivery systems.

Synthesis Methods

2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα can be synthesized using a multi-step process that involves the reaction of 2-aminobenzenethiol with 4-bromobenzenesulfonyl chloride in the presence of a base, followed by a reaction with pyrrolidine and a final cyclization step. The purity of the final product can be achieved through recrystallization and purification using various chromatography techniques.

Scientific Research Applications

2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been extensively studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases. In cancer research, this compoundα has been shown to inhibit p53-mediated apoptosis and enhance the efficacy of chemotherapy in various cancer cell lines. In ischemic injury, this compoundα has been shown to reduce cell death and improve functional recovery in animal models of stroke and myocardial infarction. In neurodegenerative diseases, this compoundα has been shown to protect against neurotoxicity and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-23(21,19-11-3-4-12-19)14-9-7-13(8-10-14)17-18-15-5-1-2-6-16(15)22-17/h1-2,5-10H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTHUCDSLPUXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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